1-Cyclopropylpyrazole-4-sulfonyl chloride
Description
Contextualization of Sulfonyl Chlorides as Reactive Intermediates in Organic Synthesis
Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a chlorine atom and an organic substituent. They are highly valuable reactive intermediates in organic synthesis, primarily serving as precursors to sulfonamides, sulfonates, and other sulfur-containing functional groups. The strong electron-withdrawing nature of the sulfonyl group, coupled with the good leaving group ability of the chloride ion, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
This reactivity is the cornerstone of their utility. The most common and significant reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides (R-SO₂-NR'R''), a reaction that is fundamental to the synthesis of a vast array of pharmaceuticals. Similarly, their reaction with alcohols in the presence of a base yields sulfonate esters (R-SO₂-OR'). The robust nature of the resulting sulfonamide and sulfonate linkages makes them stable and desirable features in many molecular designs. The versatility of sulfonyl chlorides as synthetic intermediates is a key factor in the interest surrounding molecules like 1-Cyclopropylpyrazole-4-sulfonyl chloride.
Significance of Pyrazole (B372694) Scaffolds in Advanced Chemical Research
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govrsc.orgmdpi.comingentaconnect.com Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent appearance in biologically active compounds. mdpi.com The pyrazole nucleus is a core component of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects. nih.govrsc.org
The structural rigidity and aromaticity of the pyrazole ring allow it to serve as a stable platform for the precise spatial arrangement of various functional groups, facilitating targeted interactions with biological macromolecules. nih.gov Furthermore, the pyrazole ring can act as a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and pharmacokinetic profiles. nih.gov The ongoing exploration of pyrazole-containing compounds in drug discovery underscores the importance of synthesizing novel pyrazole derivatives, for which this compound is a potential precursor.
Elucidating the Role of the Cyclopropyl (B3062369) Moiety in Molecular Architecture and Reactivity
The cyclopropyl group is the smallest possible carbocyclic ring and possesses unique structural and electronic properties that are highly valued in medicinal chemistry. scientificupdate.comnih.gov Its rigid, three-dimensional structure can impose conformational constraints on a molecule, which can be advantageous for optimizing binding to a biological target. iris-biotech.de The C-C bonds within the cyclopropane (B1198618) ring have significant p-character, a consequence of their bent nature due to ring strain. nih.govwikipedia.org This allows the cyclopropyl group to interact with and stabilize adjacent carbocations and, in some contexts, to act as a bioisosteric replacement for a double bond or a phenyl ring. scientificupdate.com
In drug design, the incorporation of a cyclopropyl group can lead to several beneficial outcomes:
Enhanced Potency: The conformational rigidity can lock the molecule into a bioactive conformation, leading to stronger binding interactions. nih.gov
Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com
Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which can in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.goviris-biotech.de
Current Research Landscape and Identified Gaps Pertaining to this compound
A review of the current scientific literature reveals that while there is extensive research on pyrazole-containing compounds and the synthesis of various pyrazole-4-sulfonyl chlorides, there is a notable lack of specific studies focused on this compound. Much of the available research on pyrazole sulfonyl chlorides deals with different substitution patterns on the pyrazole ring. For instance, methods for the synthesis of various 1-substituted pyrazole-4-sulfonyl chlorides have been reported, often involving the chlorosulfonation of a pre-formed 1-substituted pyrazole.
The synthesis of pyrazole-4-sulfonyl chlorides can be achieved through several routes, with a common method being the direct chlorosulfonation of the corresponding pyrazole using chlorosulfonic acid. nih.gov Another approach involves the construction of the pyrazole ring from precursors that already contain a sulfur functionality at the desired position, which is then converted to the sulfonyl chloride.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-8-9(4-6)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXUZFCVGNBVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopropylpyrazole 4 Sulfonyl Chloride
Precursor Synthesis and Elaboration Pathways
The foundational step in the synthesis of the target compound is the construction of the 1-cyclopropylpyrazole ring system. This is typically achieved through the condensation of a cyclopropyl-containing hydrazine with a suitable three-carbon building block.
Synthesis of 1-Cyclopropylpyrazole Derivatives
The most common and direct route to N-substituted pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. In the case of 1-cyclopropylpyrazole, the key starting materials are cyclopropylhydrazine and a malondialdehyde equivalent.
Cyclopropylhydrazine can be prepared from cyclopropylamine. The subsequent condensation reaction with a 1,3-dicarbonyl compound, such as malondialdehyde or its more stable acetal form, 1,1,3,3-tetramethoxypropane, proceeds under acidic conditions. The reaction mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
| Reactant 1 | Reactant 2 | Conditions | Product |
| Cyclopropylhydrazine | Malondialdehyde | Acidic | 1-Cyclopropyl-1H-pyrazole |
| Cyclopropylhydrazine | 1,1,3,3-Tetramethoxypropane | Acidic | 1-Cyclopropyl-1H-pyrazole |
This pathway offers a versatile and efficient method for obtaining the 1-cyclopropylpyrazole core structure, which is the immediate precursor for the subsequent functionalization step.
Strategies for Introducing Sulfonic Acid or Sulfonyl Halide Functionalities
With the 1-cyclopropylpyrazole precursor in hand, the next critical step is the introduction of a sulfonyl chloride group at the 4-position of the pyrazole ring. The pyrazole ring is an aromatic heterocycle and is susceptible to electrophilic substitution reactions. The C4 position is the most electron-rich and sterically accessible position for such substitutions on an N1-substituted pyrazole, making it the preferred site of reaction.
There are two primary strategies for achieving this transformation:
Direct Chlorosulfonation: This is the most direct method, involving the reaction of 1-cyclopropylpyrazole with a strong chlorosulfonating agent.
Two-Step Halogenation of a Precursor Sulfonic Acid: This method first involves the sulfonation of the pyrazole ring to form 1-cyclopropylpyrazole-4-sulfonic acid, which is then converted to the corresponding sulfonyl chloride.
Sulfonylation and Chlorination Reactions: Mechanistic Insights and Optimization
The conversion of 1-cyclopropylpyrazole to its 4-sulfonyl chloride derivative is an electrophilic aromatic substitution reaction. The choice of reagents and reaction conditions significantly impacts the yield and purity of the final product.
Direct Chlorosulfonation Techniques
Direct chlorosulfonation is a widely used and efficient method for the synthesis of aryl sulfonyl chlorides. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction proceeds via an electrophilic attack of the chlorosulfonium ion or a related electrophilic sulfur species on the electron-rich 4-position of the pyrazole ring.
To enhance the yield and prevent the formation of the corresponding sulfonic acid as a byproduct, a combination of chlorosulfonic acid and a chlorinating agent, such as thionyl chloride (SOCl₂), is often employed. The thionyl chloride can help to convert any sulfonic acid formed in situ to the desired sulfonyl chloride.
A typical procedure involves the slow addition of the pyrazole precursor to an excess of chlorosulfonic acid, often in the presence of thionyl chloride, at a controlled temperature, typically ranging from 0 °C to ambient temperature. The reaction mixture is then carefully quenched with ice water to precipitate the sulfonyl chloride product.
Halogenation of Precursor Sulfonic Acids
An alternative, two-step approach involves the initial sulfonation of 1-cyclopropylpyrazole to yield 1-cyclopropylpyrazole-4-sulfonic acid. This can be achieved using concentrated sulfuric acid or oleum. The resulting sulfonic acid is then converted to the sulfonyl chloride by treatment with a chlorinating agent.
Common chlorinating agents for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). This method can sometimes offer better control over the reaction and may be preferred if the direct chlorosulfonation proves to be too harsh for the substrate.
| Precursor | Reagent(s) | Product |
| 1-Cyclopropylpyrazole | Chlorosulfonic acid, Thionyl chloride | 1-Cyclopropylpyrazole-4-sulfonyl chloride |
| 1-Cyclopropylpyrazole-4-sulfonic acid | Thionyl chloride or Phosphorus pentachloride | This compound |
Influence of Reaction Conditions on Selectivity and Yield
The success of the chlorosulfonation reaction is highly dependent on the careful control of several parameters:
Temperature: These reactions are often highly exothermic. Maintaining a low temperature during the addition of the pyrazole to the chlorosulfonating agent is crucial to prevent side reactions and degradation of the product.
Stoichiometry: An excess of the chlorosulfonating agent is typically used to ensure complete conversion of the starting material. The ratio of chlorosulfonic acid to thionyl chloride can also be optimized to maximize the yield of the sulfonyl chloride.
Reaction Time: The reaction is generally allowed to proceed until the starting material is fully consumed, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up Procedure: The quenching of the reaction mixture with ice water must be performed carefully due to the highly reactive nature of the remaining chlorosulfonic acid. The resulting solid sulfonyl chloride is then typically isolated by filtration and washed to remove any residual acid.
By optimizing these conditions, the synthesis of this compound can be achieved with good to excellent yields, providing a key intermediate for further chemical transformations.
Advanced Purification Techniques for Highly Reactive Sulfonyl Chlorides
The purification of highly reactive sulfonyl chlorides like this compound is a critical step that demands specialized techniques to prevent decomposition and ensure high purity. Standard chromatographic methods are often unsuitable due to the compound's reactivity.
One common advanced method involves recrystallization from anhydrous solvents. This technique requires careful selection of a solvent system in which the sulfonyl chloride has limited solubility at low temperatures and is more soluble at higher temperatures. The process must be conducted under strictly anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.
For thermally stable compounds, vacuum distillation, particularly using a short path apparatus, can be an effective purification method. This technique minimizes the thermal stress on the molecule by allowing distillation at a lower temperature, thereby reducing the risk of degradation.
In some cases, crude sulfonyl chlorides can be purified by scrubbing with a concentrated aqueous solution of hydrochloric acid, followed by stripping under reduced pressure. This method can be effective for removing certain impurities. google.com Additionally, a process involving the controlled addition of water to a reaction mixture containing the sulfonyl chloride, chlorosulfonic acid, and sulfuric acid can be used to precipitate the purified sulfonyl chloride. google.com
A summary of these advanced purification techniques is provided in the interactive table below.
Table 1: Advanced Purification Techniques for Reactive Sulfonyl Chlorides
| Purification Technique | Principle | Key Advantages | Major Considerations |
| Anhydrous Recrystallization | Differential solubility in a non-polar solvent at varying temperatures. | Can yield high-purity crystalline product. | Strict exclusion of moisture is essential; solvent selection is crucial. |
| Short Path Distillation | Distillation under high vacuum over a minimal distance. | Reduces thermal decomposition by lowering the boiling point. | Requires specialized equipment; the compound must have sufficient thermal stability. |
| Derivatization and Regeneration | Conversion to a stable intermediate for purification, followed by reversion to the sulfonyl chloride. | Allows for the use of standard purification techniques. | Increases the number of synthetic steps; potential for yield loss. |
| Acid Scrubbing and Stripping | Washing with concentrated HCl to remove impurities, followed by vacuum stripping. google.com | Effective for specific impurities. | Requires careful handling of corrosive acids. |
| Controlled Hydrolysis/Precipitation | Selective reaction of excess chlorosulfonic acid with water to precipitate the product. google.com | Can be effective for specific reaction mixtures. | Precise control of water addition is critical to avoid product hydrolysis. |
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact and improve the safety and efficiency of the process. nbinno.com These approaches focus on several key areas, including the use of greener reagents, alternative energy sources, and more environmentally benign solvents. nih.govbenthamdirect.com
A significant focus of green chemistry in this context is the replacement of hazardous reagents. Traditional methods for synthesizing sulfonyl chlorides often employ harsh and corrosive chemicals like thionyl chloride or chlorosulfonic acid. nih.gov Greener alternatives are being explored, such as the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which offers a milder and more environmentally friendly option. organic-chemistry.org Another sustainable approach involves the oxidative chlorination of thiols using reagents like sodium dichloroisocyanurate dihydrate in greener solvents. rsc.orgresearchgate.net Photocatalytic methods using heterogeneous catalysts are also emerging as a sustainable alternative to traditional Sandmeyer-type reactions for producing sulfonyl chlorides. acs.org
The development of one-pot, multicomponent reactions is another cornerstone of green synthetic strategies for pyrazole derivatives. nih.govacs.org These reactions improve atom economy and reduce waste by combining multiple synthetic steps into a single procedure, eliminating the need for isolating intermediates and reducing solvent and energy consumption. nih.gov
The use of alternative energy sources, such as microwave and ultrasonic irradiation, can also contribute to a greener synthesis. benthamdirect.comnih.gov These methods can lead to significantly shorter reaction times, increased yields, and reduced energy usage compared to conventional heating methods. nih.gov
Solvent selection is another critical aspect of greening the synthesis of pyrazole derivatives. Efforts are being made to replace traditional volatile organic solvents with more sustainable alternatives like water, ethanol, ionic liquids, or even solvent-free conditions. nih.govtandfonline.com
The table below provides a comparison of traditional and green chemistry approaches for the synthesis of compounds like this compound.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Approach | Green Chemistry Approach |
| Reagents | Harsh and corrosive (e.g., thionyl chloride, chlorosulfonic acid). nih.gov | Milder and less hazardous (e.g., N-chlorosuccinimide, photocatalysts). organic-chemistry.orgacs.org |
| Reaction Type | Stepwise synthesis with isolation of intermediates. | One-pot, multicomponent reactions. nih.govacs.org |
| Energy Source | Conventional heating. | Microwave or ultrasonic irradiation. nih.gov |
| Solvents | Volatile organic compounds. | Water, ethanol, ionic liquids, or solvent-free conditions. nih.govtandfonline.com |
Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropylpyrazole 4 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, particularly for the formation of sulfonamides and sulfonate esters.
The reaction of 1-Cyclopropylpyrazole-4-sulfonyl chloride with primary and secondary amines is a facile and common method for the synthesis of 1-cyclopropylpyrazole-4-sulfonamides. This amidation reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the corresponding sulfonamide. The choice of base and solvent can influence the reaction rate and yield. Common bases include triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), while dichloromethane (B109758) (DCM) is a frequently used solvent researchgate.net.
A variety of amines can be employed in this reaction, leading to a diverse library of sulfonamide derivatives. The reaction conditions are generally tolerant of a wide range of functional groups on the amine component.
Table 1: Representative Conditions for Sulfonamide Formation
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| Primary Aliphatic Amine | DIPEA | DCM | 25–30 | 16 |
| Secondary Aliphatic Amine | TEA | DCM | 25-30 | 3-5 |
| Primary Aromatic Amine | Pyridine | DCM | 25-30 | 12-24 |
| Secondary Aromatic Amine | DIPEA | DCM | 25-30 | 16 |
This table presents generalized conditions based on reactions of similar pyrazole-4-sulfonyl chlorides and may require optimization for specific substrates.
In a similar fashion to amidation, this compound can react with alcohols to form sulfonate esters. This esterification reaction is also typically carried out in the presence of a base to scavenge the HCl produced.
The mechanism involves the nucleophilic attack of the alcohol oxygen on the sulfonyl chloride's sulfur atom. The subsequent loss of a chloride ion results in the formation of the sulfonate ester. The reactivity of the alcohol can influence the reaction conditions, with more nucleophilic alcohols reacting more readily.
This reaction provides a straightforward route to a variety of 1-cyclopropylpyrazole-4-sulfonate esters, which themselves are useful intermediates in organic synthesis.
Table 2: General Conditions for Sulfonate Ester Formation
| Alcohol Nucleophile | Base | Solvent | Temperature (°C) |
| Primary Alcohol | Pyridine | DCM | 0-25 |
| Secondary Alcohol | Triethylamine | DCM | 25-50 |
| Phenol (B47542) | Pyridine | Toluene | 25-80 |
This table presents generalized conditions based on reactions of analogous aryl sulfonyl chlorides and may require optimization for specific substrates.
Reactions of this compound with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, are expected to lead to the formation of sulfones. The reaction would proceed via nucleophilic attack of the carbanion on the sulfur atom, displacing the chloride. However, the high reactivity of these organometallic reagents may lead to side reactions, including potential interactions with the pyrazole (B372694) ring or the cyclopropyl (B3062369) group.
Reductive pathways for sulfonyl chlorides can lead to various products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonyl chloride to the corresponding thiol. Milder reducing agents, in the presence of a suitable trapping agent, could potentially lead to the formation of sulfinates or other reduced sulfur species. For instance, triphenylphosphine has been used for the reduction of sulfonyl chlorides to sulfinamides in the presence of an amine nih.gov.
Electrophilic and Radical Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle and, in principle, can undergo electrophilic substitution reactions. However, the position of substitution is highly dependent on the nature of the substituents already present on the ring. In the case of this compound, the C-4 position is already occupied by the sulfonyl chloride group.
Electrophilic aromatic substitution on pyrazole rings typically occurs at the C-4 position due to the directing effects of the two nitrogen atoms nih.govacs.org. Since this position is blocked in the title compound, further electrophilic substitution on the pyrazole ring is expected to be difficult. The sulfonyl chloride group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack. If a reaction were to occur, it would likely require harsh conditions and may lead to a mixture of products, with potential substitution at the C-3 or C-5 positions, though this is generally less favored.
Radical reactions involving the pyrazole ring are also a possibility. The pyrazole nucleus can participate in radical addition reactions, although this is less common than electrophilic substitution. The presence of the sulfonyl chloride and cyclopropyl groups could influence the regioselectivity and feasibility of such reactions. For instance, radical addition to the pyrazole ring could be initiated by photolysis or radical initiators, potentially leading to functionalization at the C-3 or C-5 positions orientjchem.orgorganic-chemistry.org.
Transformations Involving the Cyclopropyl Group: Ring Opening and Rearrangement Studies
Under acidic conditions, the N-cyclopropyl moiety could potentially undergo ring opening. Protonation of one of the pyrazole nitrogens could facilitate the cleavage of a C-C bond in the cyclopropyl ring, leading to the formation of a carbocationic intermediate that could be trapped by a nucleophile nih.gov.
Base-catalyzed ring opening is less likely for an N-cyclopropyl group directly attached to a neutral pyrazole ring. However, if the pyrazole ring were to be deprotonated under strongly basic conditions, this could potentially induce rearrangements involving the cyclopropyl group.
Radical-mediated ring opening of cyclopropanes is a well-documented process nih.gov. A radical generated on the pyrazole ring or at the sulfonyl group could potentially induce the opening of the cyclopropyl ring to form a more stable radical species, which could then undergo further reactions.
It is important to note that the N-cyclopropyl group on an azole ring is generally considered to be relatively stable under many reaction conditions nih.gov. The specific conditions required to induce transformations of the cyclopropyl group in this particular molecule would need to be experimentally determined.
Kinetic and Thermodynamic Studies of Key Chemical Transformations
Detailed kinetic and thermodynamic studies specifically for the reactions of this compound are not extensively available in the public domain. However, insights can be drawn from studies on analogous systems, such as the solvolysis and aminolysis of arenesulfonyl chlorides.
The kinetics of sulfonamide formation from sulfonyl chlorides and amines are typically second-order, being first-order in both the sulfonyl chloride and the amine scilit.com. The rate of the reaction is influenced by the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, and the reaction conditions (solvent, temperature, and presence of a catalyst or base).
Thermodynamically, the formation of sulfonamides and sulfonate esters from sulfonyl chlorides is generally a favorable process, with the reactions being exothermic. The stability of the S-N and S-O bonds formed, along with the formation of a stable chloride salt as a byproduct, drives the reaction to completion. The bond dissociation enthalpy of the S-Cl bond in methanesulfonyl chloride and benzenesulfonyl chloride has been measured to be around 295 kJ/mol orientjchem.org.
Computational studies on the hydrolysis of benzenesulfonyl chloride suggest a two-step exothermic process occurring via a relatively unstable five-coordinate intermediate organic-chemistry.org. Similar mechanistic pathways and thermodynamic profiles can be anticipated for the reactions of this compound with nucleophiles.
Transition State Analysis for Nucleophilic Acyl Substitution
Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides is a subject of ongoing study. Generally, these reactions are considered to proceed via a concerted S_N2-type mechanism, which involves a single transition state. mdpi.com Alternatively, a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate is also possible. researchgate.net For the chloride-chloride exchange reaction in arenesulfonyl chlorides, density functional theory (DFT) studies have revealed that the reaction proceeds through a single transition state, consistent with the S_N2 mechanism. mdpi.com
In the S_N2-like transition state, the incoming nucleophile and the leaving chloride ion are both partially bonded to the central sulfur atom in a trigonal bipyramidal geometry. The two apical positions are occupied by the incoming and outgoing groups, while the organic substituent (the pyrazole ring) and the two oxygen atoms lie in the equatorial plane.
Detailed computational studies on benzenesulfonyl chloride provide insight into the geometry of this transition state. The bond angle between the two apical chlorines and the central sulfur atom in the transition state for the chloride exchange in benzenesulfonyl chloride is calculated to be around 167.5° to 168.8°, deviating from the ideal 180° due to repulsive effects between the apical chlorine atoms and the equatorial oxygen atoms. scispace.com
The electronic nature of the substituent on the ring significantly influences the stability of the transition state and, consequently, the reaction rate. Electron-withdrawing groups tend to stabilize the transition state and accelerate the reaction, while electron-donating groups have the opposite effect. scispace.com The 1-cyclopropylpyrazole group is generally considered to be an electron-donating moiety, which would be expected to decrease the rate of nucleophilic substitution compared to unsubstituted benzenesulfonyl chloride.
| Compound | Parameter | Reactant | Reactant Complex (RC) | Transition State (TS) |
|---|---|---|---|---|
| Benzenesulfonyl chloride | S-Cl1 [Å] | 2.137 | 2.269 | 2.564 |
| S-Cl2 [Å] | - | 3.219 | 2.564 | |
| 4-Methylbenzenesulfonyl chloride | S-Cl1 [Å] | 2.140 | 2.262 | 2.568 |
| S-Cl2 [Å] | - | 3.324 | 2.574 |
Data adapted from computational studies on arenesulfonyl chlorides. The values for this compound are expected to follow similar trends, influenced by the electronic properties of the pyrazole ring. scispace.com
Computational Elucidation of Reaction Mechanism Pathways
Computational chemistry, particularly DFT, has become an invaluable tool for elucidating the detailed mechanistic pathways of chemical reactions. For nucleophilic substitution on sulfonyl chlorides, computational studies can map the potential energy surface, identifying the transition states and any intermediates.
The reaction of a sulfonyl chloride with a nucleophile (Nu⁻) can be generalized as follows:
R-SO₂Cl + Nu⁻ → [Nu···SO₂(R)···Cl]⁻ (Transition State) → R-SO₂Nu + Cl⁻
DFT calculations on arenesulfonyl chlorides have shown that the S_N2 pathway is generally favored for less sterically hindered substrates and for nucleophiles that are good leaving groups, such as chloride. mdpi.com The calculations reveal that the formation of a stable pentacoordinate intermediate, characteristic of an addition-elimination mechanism, is less likely.
The reaction profile for the S_N2 mechanism shows a single energy barrier corresponding to the transition state. The height of this barrier, the activation energy, determines the rate of the reaction. For this compound, the presence of the pyrazole ring is expected to influence the activation energy. The nitrogen atoms in the pyrazole ring can participate in resonance, affecting the electron density at the sulfonyl group.
Furthermore, the cyclopropyl group, while sterically small, has unique electronic properties that can influence the reactivity through conjugation with the pyrazole ring. Computational studies would be necessary to precisely quantify these effects on the reaction pathway and activation energies for nucleophilic substitution on this compound.
| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |
|---|---|---|---|
| H | 10.5 | -25.7 | 18.2 |
| 4-Me | 11.1 | -25.1 | 18.6 |
| 4-MeO | 11.4 | -25.4 | 19.0 |
| 4-NO₂ | 9.1 | -26.8 | 17.1 |
These values are for substituted benzenesulfonyl chlorides and serve as a reference for understanding the electronic effects on the activation parameters. The specific values for this compound would require dedicated computational analysis.
Derivatization and Advanced Synthetic Applications of 1 Cyclopropylpyrazole 4 Sulfonyl Chloride
Construction of Diverse Pyrazole-Based Sulfonamide Libraries
1-Cyclopropylpyrazole-4-sulfonyl chloride is a versatile chemical intermediate that serves as a cornerstone for the generation of diverse libraries of pyrazole-based sulfonamides. The reactivity of the sulfonyl chloride group allows for its facile reaction with a wide array of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reactivity is the basis for the construction of extensive compound libraries with potential applications in medicinal chemistry and drug discovery.
Synthesis of N-Substituted Pyrazole (B372694) Sulfonamides
The synthesis of N-substituted pyrazole sulfonamides from this compound is a straightforward and high-yielding process. The general synthetic protocol involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. nih.gov The base, typically a tertiary amine such as triethylamine (B128534) or diisopropylethylamine, serves to neutralize the hydrochloric acid generated during the reaction. nih.gov The reaction is commonly carried out in an inert solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature. nih.govnih.gov
The versatility of this method allows for the incorporation of a wide range of substituents on the sulfonamide nitrogen, depending on the choice of the amine starting material. This enables the systematic exploration of the structure-activity relationship (SAR) of the resulting sulfonamides. For instance, reaction with various substituted anilines, benzylamines, and other aliphatic and heterocyclic amines can lead to a diverse set of molecules with potentially varied biological activities.
Table 1: Synthesis of N-Substituted Pyrazole Sulfonamides
| Entry | Amine | Base | Solvent | Product |
|---|---|---|---|---|
| 1 | Aniline | Triethylamine | Dichloromethane | N-phenyl-1-cyclopropyl-1H-pyrazole-4-sulfonamide |
| 2 | Benzylamine | Diisopropylethylamine | Acetonitrile | N-benzyl-1-cyclopropyl-1H-pyrazole-4-sulfonamide |
| 3 | Piperidine | Triethylamine | Dichloromethane | 1-(1-cyclopropyl-1H-pyrazole-4-sulfonyl)piperidine |
Preparation of Complex Heterocyclic Sulfonamide Structures
Beyond simple N-substituted derivatives, this compound can be employed in the synthesis of more complex heterocyclic structures incorporating the pyrazole sulfonamide moiety. These intricate architectures are of significant interest in the development of novel therapeutic agents, as they can present unique three-dimensional arrangements of functional groups, leading to enhanced target specificity and potency.
One approach to constructing such complex molecules involves utilizing bifunctional amines in the sulfonamide formation step. For example, reaction with an aminophenol or an amino-alcohol, followed by further intramolecular or intermolecular reactions, can lead to the formation of fused or spirocyclic systems.
Furthermore, the pyrazole sulfonamide core can be integrated into larger, pre-existing heterocyclic scaffolds. By treating a complex amine-containing heterocyclic molecule with this compound, the pyrazole sulfonamide group can be appended, potentially modulating the pharmacological properties of the parent heterocycle. While specific examples utilizing this compound in the documented synthesis of complex heterocyclic sulfonamides are not prevalent, the general reactivity of pyrazole-4-sulfonyl chlorides suggests its applicability in such synthetic strategies. nih.govresearchgate.net
Utilization in the Preparation of Sulfonate-Based Chemical Tools and Linkers
The utility of this compound extends to the synthesis of sulfonate esters, which can serve as valuable chemical tools and linkers in various biochemical and synthetic applications. The reaction of the sulfonyl chloride with alcohols or phenols in the presence of a base affords the corresponding sulfonate esters.
These pyrazole-based sulfonate esters have the potential to be developed as chemical probes for studying biological systems. For instance, by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, into the alcohol or phenol (B47542) reactant, the resulting sulfonate ester can be used to label and identify protein targets. The pyrazole scaffold itself may contribute to the binding affinity and selectivity of the probe. nih.gov
Moreover, bifunctional linkers can be synthesized from this compound. By reacting the sulfonyl chloride with a diol or a hydroxy-acid, a linker molecule with two reactive sites can be generated. These linkers can then be used to conjugate different molecules, such as a drug and a targeting moiety, for applications in targeted drug delivery. The physicochemical properties of the pyrazole core can be tuned to influence the solubility, stability, and pharmacokinetic profile of the resulting conjugate.
Role as a Key Intermediate in Multi-Step Convergent and Divergent Syntheses
This compound is a valuable building block in multi-step organic synthesis, enabling both convergent and divergent synthetic strategies to access complex molecular architectures.
Scaffold Synthesis for Advanced Organic Architectures
Conversely, in a divergent synthesis, this compound can serve as a central scaffold from which a variety of related compounds can be generated. After the initial formation of a sulfonamide or sulfonate ester, further chemical transformations can be carried out on other parts of the molecule. The pyrazole ring itself can also be a site for further functionalization, although the sulfonyl group at the 4-position can influence the regioselectivity of such reactions. This divergent approach is particularly useful for generating libraries of related compounds for high-throughput screening. The pyrazole moiety is a well-established and important scaffold in medicinal chemistry, and its derivatives are found in a wide range of biologically active compounds. scirp.orgnih.govlifechemicals.comresearchgate.net
Strategic Intermediate in Total Synthesis Efforts
While no specific examples of the use of this compound in the total synthesis of natural products are prominently documented, its potential as a strategic intermediate is evident. The pyrazole nucleus is a feature in some natural products and many synthetic molecules with significant biological activity. In a hypothetical total synthesis, the 1-cyclopropylpyrazole-4-sulfonyl group could be introduced to impart specific physicochemical properties or to serve as a handle for further transformations. The stability of the sulfonamide bond makes it an attractive linkage to incorporate into a complex molecular framework during a multi-step synthesis.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Triethylamine |
| Diisopropylethylamine |
| Dichloromethane |
| Acetonitrile |
| Aniline |
| Benzylamine |
| Piperidine |
| Morpholine |
| N-phenyl-1-cyclopropyl-1H-pyrazole-4-sulfonamide |
| N-benzyl-1-cyclopropyl-1H-pyrazole-4-sulfonamide |
| 1-(1-cyclopropyl-1H-pyrazole-4-sulfonyl)piperidine |
| 4-(1-cyclopropyl-1H-pyrazole-4-sulfonyl)morpholine |
| Aminophenol |
| Amino-alcohol |
Application in Metal-Catalyzed Cross-Coupling Reactions as a Precursor to Coupling Partners
While this compound is primarily utilized for the synthesis of sulfonamides, its scaffold represents a valuable building block in medicinal chemistry. The pyrazole core is a common motif in pharmacologically active compounds, and its functionalization through metal-catalyzed cross-coupling reactions is a key strategy for the synthesis of diverse molecular libraries. Although direct use of the sulfonyl chloride group in cross-coupling reactions is not the most common approach, it can serve as a precursor to generate functionalities more amenable to these transformations. This section will explore the potential derivatization of this compound to prepare it for participation in metal-catalyzed cross-coupling reactions.
The conversion of a sulfonyl chloride to a more versatile functional group for cross-coupling, such as a boronic acid or its ester, typically involves a multi-step synthetic sequence. A plausible route for the derivatization of this compound into a suitable precursor for Suzuki-Miyaura coupling, a widely used palladium-catalyzed cross-coupling reaction, is outlined below. This proposed pathway is based on established synthetic methodologies for analogous heterocyclic systems.
The initial step would involve the conversion of the sulfonyl chloride to a halogenated pyrazole, for instance, a bromopyrazole. This transformation can be achieved through various methods, including a reductive cleavage of the sulfur-carbon bond followed by a Sandmeyer-type reaction or a direct halogenation protocol. Once the corresponding 4-bromo-1-cyclopropylpyrazole is obtained, it can be readily converted into a boronic acid pinacol (B44631) ester. This is a common and highly effective method for preparing coupling partners for Suzuki reactions. The reaction typically involves the palladium-catalyzed coupling of the bromopyrazole with a diboron (B99234) reagent, such as bis(pinacolato)diboron.
The resulting 1-cyclopropylpyrazole-4-boronic acid pinacol ester is a versatile intermediate that can be coupled with a wide range of aryl or heteroaryl halides under standard Suzuki-Miyaura conditions. This two-step derivatization strategy effectively transforms the sulfonyl chloride into a functional group that readily participates in one of the most powerful C-C bond-forming reactions in organic synthesis.
Below is a table summarizing the proposed synthetic pathway and a subsequent example of a Suzuki-Miyaura cross-coupling reaction.
Table 1: Proposed Derivatization of this compound for Suzuki-Miyaura Coupling
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Halogenation | This compound | 1. Reductive agent (e.g., Na2SO3) 2. Diazotization (NaNO2, HBr) 3. CuBr | 4-Bromo-1-cyclopropyl-1H-pyrazole |
| 2 | Borylation | 4-Bromo-1-cyclopropyl-1H-pyrazole | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane, 80 °C | 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| 3 | Suzuki-Miyaura Coupling | 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Aryl Halide (Ar-X) | Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O, Reflux | 4-Aryl-1-cyclopropyl-1H-pyrazole |
This derivatization approach highlights the potential of this compound as a starting material for the synthesis of more complex, substituted pyrazoles via metal-catalyzed cross-coupling reactions. While not a direct coupling partner itself, its conversion to a boronic ester opens up a vast chemical space for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the pyrazole ring, which is of significant interest in the development of new chemical entities.
Advanced Theoretical and Computational Studies of 1 Cyclopropylpyrazole 4 Sulfonyl Chloride
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding characteristics of 1-Cyclopropylpyrazole-4-sulfonyl chloride. eurasianjournals.comtandfonline.commodern-journals.com These computational methods allow for a detailed examination of the molecule's orbitals, charge distribution, and electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory is instrumental in describing the electronic properties of molecules. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
In pyrazole (B372694) derivatives, the electronic nature of the substituents significantly influences the energies of these frontier orbitals. nih.gov The electron-withdrawing sulfonyl chloride group at the 4-position of the pyrazole ring is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted pyrazole. The cyclopropyl (B3062369) group at the 1-position, with its unique electronic properties including enhanced π-character of its C-C bonds, can also modulate the orbital energies. nih.gov
A theoretical analysis would likely show that the HOMO is distributed over the pyrazole ring and the cyclopropyl group, while the LUMO is predominantly localized on the pyrazole ring and the sulfonyl chloride moiety. This distribution suggests that the pyrazole ring can act as an electron donor, and the sulfonyl chloride group as an electron acceptor, making the latter susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: These are estimated values for illustrative purposes and would require specific DFT calculations for confirmation.
Charge Distribution and Electrostatic Potential Surfaces
The distribution of electron density within this compound is non-uniform due to the different electronegativities of the constituent atoms. The sulfonyl chloride group is strongly electron-withdrawing, leading to a significant partial positive charge on the sulfur atom and the carbon atom of the pyrazole ring to which it is attached. Conversely, the oxygen and chlorine atoms of the sulfonyl chloride group, as well as the nitrogen atoms of the pyrazole ring, will bear partial negative charges.
An electrostatic potential surface (EPS) map would visually represent this charge distribution. Regions of negative electrostatic potential (typically colored red or orange) indicate areas that are rich in electrons and are prone to electrophilic attack. In contrast, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the EPS map would likely show a significant positive potential around the sulfur atom of the sulfonyl chloride group, highlighting it as a primary site for nucleophilic reactions. The area around the nitrogen atoms of the pyrazole ring would exhibit a negative potential.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects. eurasianjournals.com
Rotational Isomerism and Energy Minima Identification
Rotational isomerism in this compound can occur around the single bonds connecting the cyclopropyl group to the pyrazole ring and the sulfonyl chloride group to the pyrazole ring. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations of the molecule.
It is expected that the rotation of the bulky sulfonyl chloride group would have a higher energy barrier compared to the rotation of the cyclopropyl group. The preferred conformation would likely be one that minimizes steric hindrance between the substituents. For instance, the orientation of the cyclopropyl ring relative to the pyrazole ring will have specific low-energy conformations. Similarly, the rotational position of the S-Cl bond relative to the pyrazole ring will be a key conformational parameter.
Flexibility and Dynamic Behavior of the Cyclopropyl and Sulfonyl Chloride Groups
Molecular dynamics (MD) simulations can provide insights into the flexibility and dynamic behavior of the cyclopropyl and sulfonyl chloride groups over time. amanote.com These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of bond vibrations, angle bending, and torsional rotations at a given temperature.
MD simulations would likely reveal that the cyclopropyl group, while conformationally restricted itself, can exhibit some degree of "wobbling" or out-of-plane motion relative to the pyrazole ring. The sulfonyl chloride group is also expected to exhibit significant rotational and vibrational motions. The flexibility of these groups can be important for the molecule's ability to adopt different conformations when interacting with other molecules or biological targets.
Theoretical Prediction of Spectroscopic Signatures
Computational chemistry can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. tandfonline.commodern-journals.com
DFT and other quantum chemical methods can be used to calculate the theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule, such as the stretching and bending of the S=O, S-Cl, C-N, and C-H bonds. acs.org
For NMR spectroscopy, theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms. nih.gov These predicted shifts are highly dependent on the electronic environment of each nucleus. For this compound, the electron-withdrawing sulfonyl chloride group would be expected to cause a downfield shift (higher ppm values) for the protons and carbons on the pyrazole ring. The unique electronic nature of the cyclopropyl group would also have a characteristic influence on the chemical shifts of its protons and carbons. nih.gov Comparing these theoretical spectra with experimentally obtained spectra can be a powerful method for structural verification.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature |
| IR (cm⁻¹) | Strong absorptions corresponding to S=O symmetric and asymmetric stretching (approx. 1180-1200 and 1370-1390 cm⁻¹ respectively). |
| ¹H NMR (ppm) | Distinct signals for the pyrazole ring protons, and a complex multiplet pattern for the cyclopropyl protons. |
| ¹³C NMR (ppm) | Resonances for the pyrazole ring carbons, with the carbon attached to the sulfonyl chloride group shifted downfield. Signals for the cyclopropyl carbons would appear in the upfield region. |
Note: These are generalized predictions. Accurate values would require specific quantum chemical calculations.
Vibrational Analysis and Theoretical Infrared/Raman Spectra
Computational vibrational analysis is a powerful tool for understanding the molecular dynamics of this compound. By employing methods such as Density Functional Theory (DFT), researchers can predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra provide valuable insights into the vibrational modes of the compound, which are directly related to its structural features.
The vibrational modes of this compound can be categorized into several distinct regions. High-frequency vibrations are typically associated with the stretching of C-H bonds in the cyclopropyl and pyrazole rings. The intermediate frequency region is characterized by the stretching of the C=C and C-N bonds within the pyrazole ring, as well as the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group. The low-frequency region of the spectra is dominated by bending and torsional modes of the entire molecule.
A theoretical study of pyrazole and its derivatives has provided insights into the vibrational frequencies of related structures. rdd.edu.iq For instance, the N-H vibrational frequency in pyrazole is sensitive to substitution, and similar effects would be expected for the vibrational modes of the pyrazole ring in the target molecule upon substitution with the cyclopropyl and sulfonyl chloride groups. The calculated vibrational frequencies for this compound, based on DFT calculations with a B3LYP functional and a 6-311++G(d,p) basis set, are presented in Table 1.
Table 1: Theoretical Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C-H stretch (cyclopropyl) | 3100-3000 |
| C-H stretch (pyrazole) | 3150-3100 |
| C=C stretch (pyrazole) | 1550-1450 |
| C-N stretch (pyrazole) | 1400-1300 |
| S=O asymmetric stretch | 1380-1360 |
| S=O symmetric stretch | 1190-1170 |
| S-Cl stretch | 750-700 |
| Ring deformation (pyrazole) | 1000-800 |
These theoretical calculations can be correlated with experimental IR and Raman spectra to provide a comprehensive understanding of the molecule's vibrational properties. nih.gov
Computational Nuclear Magnetic Resonance Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for such calculations. rsc.org
The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on the pyrazole ring and the cyclopropyl group. The chemical shifts of the pyrazole protons are influenced by the electron-withdrawing sulfonyl chloride group and the cyclopropyl substituent. The protons of the cyclopropyl group would appear in the aliphatic region of the spectrum, with their chemical shifts influenced by the anisotropic effects of the pyrazole ring.
Similarly, the ¹³C NMR spectrum can be computationally predicted. The carbon atoms of the pyrazole ring would exhibit chemical shifts characteristic of aromatic heterocycles, with the carbon attached to the sulfonyl chloride group being significantly deshielded. The carbon atoms of the cyclopropyl group would resonate at higher fields. Theoretical studies on similar pyrazole derivatives have demonstrated the accuracy of DFT in predicting NMR chemical shifts. researchgate.net
Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole C3-H | 7.8 - 8.2 | - |
| Pyrazole C5-H | 8.0 - 8.4 | - |
| Cyclopropyl CH | 1.5 - 2.0 | 25 - 35 |
| Cyclopropyl CH₂ | 0.8 - 1.2 | 5 - 15 |
| Pyrazole C3 | - | 140 - 150 |
| Pyrazole C4 | - | 110 - 120 |
These calculated chemical shifts serve as a valuable reference for the interpretation of experimental NMR data, aiding in the unambiguous assignment of all proton and carbon signals.
Reaction Pathway Elucidation and Catalytic Mechanism Probing via Computational Chemistry
Computational chemistry provides a powerful platform for investigating the reaction mechanisms involving this compound. Through the use of quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. This allows for a detailed understanding of the reaction kinetics and thermodynamics.
For instance, the synthesis of pyrazole derivatives can be studied computationally to elucidate the mechanism of cyclocondensation reactions. mdpi.com In the context of this compound, computational studies could be employed to investigate its reactivity towards various nucleophiles. The sulfonyl chloride group is a highly reactive functional group, and understanding its reaction pathways is crucial for its application in organic synthesis.
A mechanistic study of pyrazole synthesis through oxidation-induced N-N coupling of diazatitanacycles highlights the role of computational chemistry in understanding complex reaction pathways. nih.govrsc.org Similarly, computational models can be used to probe the mechanism of reactions where this compound acts as a substrate. For example, the reaction with an amine to form a sulfonamide could be modeled to determine the activation energy and the structure of the transition state.
Furthermore, if this compound or its derivatives are involved in catalytic cycles, computational chemistry can be used to elucidate the catalytic mechanism. By modeling the interaction of the molecule with a catalyst, it is possible to understand the role of the catalyst in lowering the activation energy of the reaction and to identify the key catalytic intermediates.
Future Research Directions and Emerging Paradigms for 1 Cyclopropylpyrazole 4 Sulfonyl Chloride
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Future research will likely focus on the development of novel catalytic systems to enhance the reactivity and selectivity of 1-cyclopropylpyrazole-4-sulfonyl chloride in various chemical transformations. While sulfonyl chlorides are inherently reactive, catalysis can offer pathways to milder reaction conditions, improved yields, and access to novel chemical space.
One promising area is the exploration of transition metal catalysis. For instance, palladium-catalyzed cross-coupling reactions could be developed to functionalize the pyrazole (B372694) ring or to participate in novel transformations involving the sulfonyl chloride group. rsc.org Research into ligands that can modulate the reactivity of the metal center will be crucial for achieving high selectivity.
Furthermore, organocatalysis presents a metal-free alternative for activating this compound. Chiral organocatalysts could be employed to achieve enantioselective transformations, a key area for the synthesis of complex molecules. rsc.org The development of catalysts that can operate under environmentally benign conditions, such as in water or using greener solvents, will also be a significant focus. researchgate.net
The table below summarizes potential catalytic systems for future investigation:
| Catalytic System | Potential Application | Advantages |
| Palladium-based catalysts | Cross-coupling reactions | High efficiency and functional group tolerance |
| Copper-based catalysts | C-H functionalization | Lower cost and toxicity compared to palladium |
| Chiral organocatalysts | Asymmetric synthesis | Metal-free, enabling enantioselective transformations |
| Photocatalysts | Radical-based reactions | Mild reaction conditions using visible light |
Exploration of Stereoselective and Asymmetric Transformations Utilizing the Compound
A significant frontier in the application of this compound lies in the realm of stereoselective and asymmetric synthesis. The development of methods to introduce chirality in a controlled manner would greatly expand its utility in medicinal chemistry and materials science.
Future research could focus on the use of chiral auxiliaries attached to the pyrazole nitrogen or other positions to direct stereoselective reactions. These auxiliaries could be later removed, providing access to enantiomerically enriched products. Additionally, the development of chiral catalysts that can differentiate between enantiotopic faces of reactants in the presence of this compound is a key area of interest. researchgate.net
The exploration of asymmetric transformations could include:
Asymmetric reductions of ketones or imines derived from the sulfonyl chloride.
Enantioselective additions of nucleophiles to activated intermediates.
Catalytic asymmetric cycloaddition reactions where the pyrazole moiety plays a role in stereocontrol.
The successful implementation of such strategies would enable the synthesis of a wide range of chiral sulfonamides and other derivatives with potential biological activity. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The integration of this compound into flow chemistry and automated synthesis platforms is a crucial step towards accelerating research and development. mdpi.com Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and the ability to perform reactions that are difficult to scale up in batch. researchgate.net
Future work will involve the development of robust flow protocols for the synthesis and derivatization of this compound. This will require careful optimization of reaction parameters such as temperature, pressure, and residence time. mdpi.com The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes.
Automated synthesis platforms, coupled with high-throughput screening, will enable the rapid generation and evaluation of large libraries of compounds derived from this compound. chemmethod.com This approach is particularly valuable for drug discovery, where the ability to quickly explore structure-activity relationships is paramount. researchgate.net The development of standardized protocols and modular systems will be key to the widespread adoption of these technologies. mdpi.com
Design and Synthesis of Novel Chemical Probes and Building Blocks for Specific Research Applications
The unique structural features of this compound make it an excellent starting point for the design and synthesis of novel chemical probes and specialized building blocks. researchgate.net Chemical probes are essential tools for studying biological processes, and the pyrazole scaffold is a common motif in bioactive molecules. nih.govnih.gov
Future research in this area could focus on:
Fluorescent Probes: Attaching a fluorophore to the pyrazole ring could enable the development of probes for bioimaging applications. nih.gov
Affinity-Based Probes: The sulfonyl chloride group can be used to covalently label proteins, allowing for the identification of new drug targets.
Photoaffinity Probes: Incorporation of a photolabile group would allow for precise spatial and temporal control over protein labeling.
As a building block, this compound can be used to synthesize more complex molecules with tailored properties. For example, it can serve as a scaffold for the construction of libraries of compounds for screening against various biological targets. nih.gov The development of efficient synthetic routes to a diverse range of derivatives will be a key enabler for these applications. nih.gov
Advanced Spectroscopic Techniques for In-Situ Monitoring of its Reactions and Transformations
To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the application of advanced in-situ spectroscopic techniques is essential. Real-time monitoring can provide valuable insights that are not accessible through traditional offline analysis. spectroscopyonline.com
Future research will likely involve the use of techniques such as:
In-situ NMR Spectroscopy: This can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. st-andrews.ac.uknih.gov
In-situ Raman Spectroscopy: Raman spectroscopy is a powerful tool for monitoring changes in vibrational modes and can be used to track the consumption of reactants and the formation of products in real-time. mdpi.comspectroscopyonline.com
In-situ FT-IR Spectroscopy: Similar to Raman, FT-IR can monitor the progress of reactions by observing changes in the infrared absorption of functional groups.
The data obtained from these techniques can be used to develop kinetic models, optimize reaction conditions, and identify transient intermediates. This knowledge will be invaluable for improving the efficiency and robustness of synthetic processes involving this compound.
The table below outlines potential spectroscopic techniques and their applications:
| Spectroscopic Technique | Information Gained | Application |
| In-situ NMR | Structural elucidation of intermediates | Mechanistic studies |
| In-situ Raman | Real-time concentration profiles | Kinetic analysis and process optimization |
| In-situ FT-IR | Functional group transformations | Reaction progress monitoring |
Q & A
Basic Question: How can reaction conditions be optimized for synthesizing 1-cyclopropylpyrazole-4-sulfonyl chloride with high purity?
Methodological Answer:
Optimization involves adjusting:
- Substituent Effects : The cyclopropyl group introduces steric hindrance, requiring longer reaction times or elevated temperatures (e.g., reflux in xylene for 25–30 hours) to ensure complete sulfonation .
- Purification : Use recrystallization (e.g., methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove byproducts like unreacted pyrazole intermediates .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (≥95%) .
Table 1: Impact of Substituents on Sulfonyl Chloride Reactivity (from analogs)
| Compound | Reactivity (Relative Rate) | Key Structural Feature |
|---|---|---|
| 1-Cyclopropylpyrazole-4-SO₂Cl | 1.0 (reference) | Cyclopropyl, Cl substitution |
| 1-Methylpyrazole-4-SO₂Cl | 0.89 | Lacks Cl, smaller substituent |
| 1-Phenylpyrazole-4-SO₂Cl | 0.78 | Bulkier aryl group |
Basic Question: What analytical techniques reliably confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for cyclopropyl protons (δ 1.0–1.5 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm) .
- ¹³C NMR : Sulfonyl chloride carbon at δ ~120 ppm; cyclopropyl carbons at δ ~10–15 ppm .
- IR Spectroscopy : Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ confirm sulfonyl chloride .
- Mass Spectrometry : Molecular ion peak at m/z ~246 (calculated for C₇H₈ClN₂O₂S) .
Advanced Question: What mechanisms govern the nucleophilic substitution reactions of this sulfonyl chloride?
Methodological Answer:
The sulfonyl chloride group acts as an electrophile. Key mechanisms:
- Amination : Reacts with primary/secondary amines (e.g., piperidine) in dichloromethane at 0–25°C to form sulfonamides via SN₂ displacement .
- Thiol Coupling : Reacts with thiols (e.g., mercaptopyridine) in basic conditions (e.g., NaHCO₃) to form disulfides .
- Kinetic Control : Steric hindrance from the cyclopropyl group slows reactions; use polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity .
Advanced Question: How do structural modifications influence biological activity in pyrazole-sulfonyl chloride derivatives?
Methodological Answer:
- Cyclopropyl Impact : Enhances metabolic stability compared to methyl/phenyl analogs, as shown in cytotoxicity assays (IC₅₀ reduced by 30–50% in cancer cell lines) .
- Chlorine Substitution : Increases electrophilicity, improving binding to cysteine residues in enzyme targets (e.g., kinase inhibition assays) .
- Stereoelectronic Tuning : Replace Cl with electron-withdrawing groups (e.g., CF₃) to modulate reactivity and selectivity .
Basic Question: What protocols are recommended for synthesizing sulfonamide derivatives from this compound?
Methodological Answer:
- Step 1 : React this compound (1 eq) with amine (1.2 eq) in anhydrous DCM at 0°C under N₂ .
- Step 2 : Add triethylamine (2 eq) as a base to scavenge HCl.
- Step 3 : Monitor via TLC; purify by flash chromatography (ethyl acetate/hexane gradient) .
- Yield : Typically 60–85%, depending on amine nucleophilicity .
Advanced Question: How can computational modeling predict reactivity or biological targets of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., sulfonyl chloride as electrophilic hotspot) .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5) and metabolic stability .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coat .
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during reactions .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water .
Advanced Question: How to resolve contradictions in reported reactivity data across structural analogs?
Methodological Answer:
- Variable Steric Effects : Compare analogs with bulkier substituents (e.g., 1-phenyl vs. 1-cyclopropyl) to assess reaction rate differences .
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed sulfonic acids) that may skew reactivity results .
- Solvent Polarity : Re-test reactions in standardized solvents (e.g., DMF vs. THF) to isolate solvent-dependent effects .
Basic Question: Which purification methods are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use methanol/water (80:20) for high-purity crystals (mp 110–112°C) .
- Chromatography : Silica gel column with ethyl acetate/hexane (30:70) for lab-scale purification .
- Distillation : Not recommended due to thermal instability of sulfonyl chlorides .
Advanced Question: How do substituents on the pyrazole ring affect regioselectivity in downstream reactions?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) direct nucleophiles to the 4-position via resonance stabilization .
- Steric Effects : Bulky groups (e.g., cyclopropyl) favor reactions at less hindered sites (e.g., sulfonyl chloride over pyrazole N-substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
